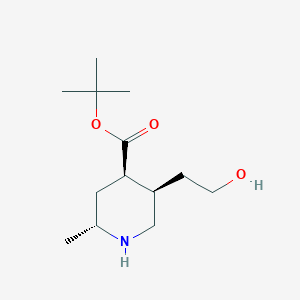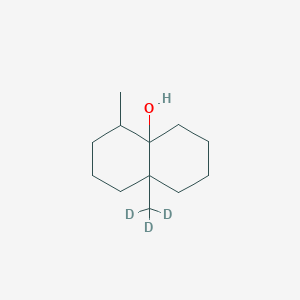
4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol is a complex organic compound with a unique structure It is characterized by the presence of a trideuteriomethyl group, which is a methyl group where three hydrogen atoms are replaced by deuterium
Preparation Methods
The synthesis of 4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol involves several steps. The synthetic routes typically include the use of deuterated reagents to introduce the trideuteriomethyl group. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of advanced techniques such as catalytic hydrogenation and deuterium exchange reactions to achieve large-scale synthesis.
Chemical Reactions Analysis
4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or isotopic compositions.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study isotopic effects and reaction mechanisms. In biology, it can be used as a tracer molecule in metabolic studies due to the presence of deuterium. In medicine, it has potential applications in drug development and pharmacokinetics studies. In industry, it can be used in the synthesis of specialized materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol involves its interaction with specific molecular targets and pathways. The presence of deuterium can influence the compound’s binding affinity and metabolic stability. The molecular targets may include enzymes, receptors, and transport proteins, and the pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Compared to other similar compounds, 4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol is unique due to the presence of the trideuteriomethyl group. Similar compounds may include other deuterated analogs or non-deuterated versions with similar structural features. The uniqueness of this compound lies in its isotopic composition, which can provide distinct advantages in various research applications, such as enhanced stability and altered reaction kinetics.
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
185.32 g/mol |
IUPAC Name |
4-methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol |
InChI |
InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/i2D3 |
InChI Key |
JLPUXFOGCDVKGO-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C12CCCCC1(C(CCC2)C)O |
Canonical SMILES |
CC1CCCC2(C1(CCCC2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-N'-hydroxycarbamimidoyl]-N,N-dimethylbenzamide](/img/structure/B11721820.png)
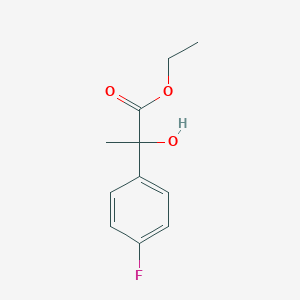
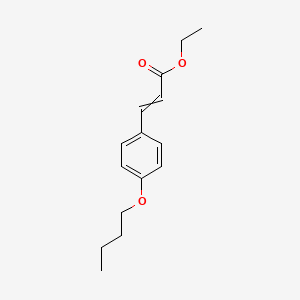
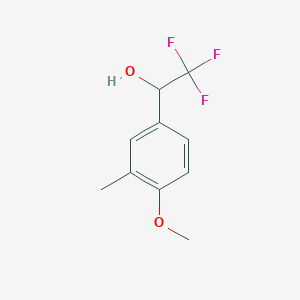
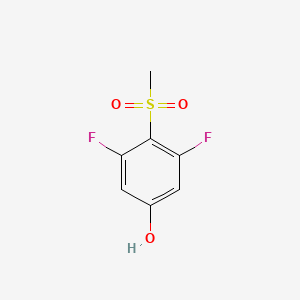
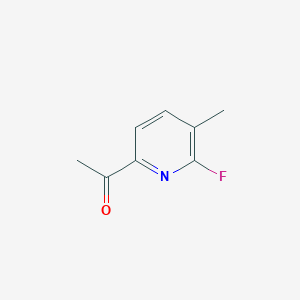
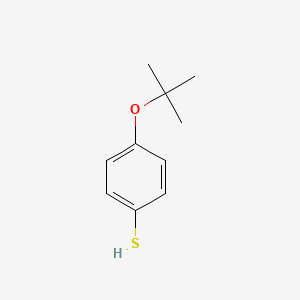
![Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B11721867.png)
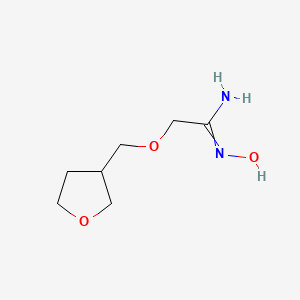
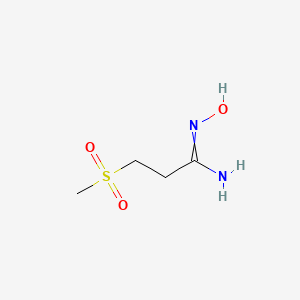
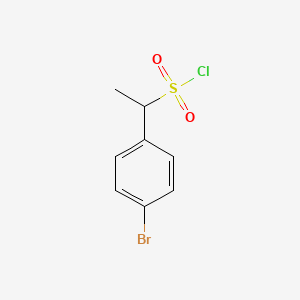
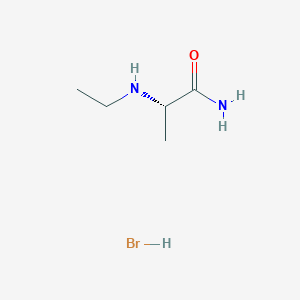
![6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11721897.png)
